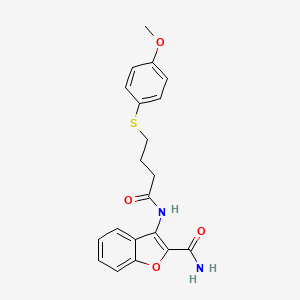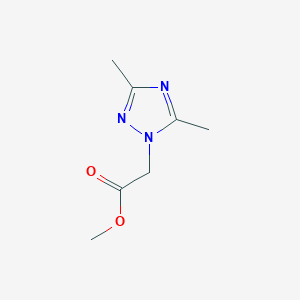
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Development of an Efficient and Sustainable Synthesis
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a close relative to the compound of interest, has been improved through a novel, metal-free process under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign, offering higher yields compared to traditional batch synthetic routes. The safe handling of a highly energetic intermediate is also a notable advantage of this approach .
Synthesis and Physicochemical Properties of Triazole Derivatives
Research into 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts, where R represents various substituents, has led to the synthesis of new compounds with potential biological activity. These compounds have been characterized using elemental analysis, IR, 1H-NMR spectroscopy, and HPLC-MS, confirming their structure and individuality. The IR spectrum provides insights into the characteristic functional groups present in these molecules .
Synthesis and Characterization of Adamantan-1-yl Triazole Esters
A study focused on the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which are of interest due to their high biological activity. The synthesis was performed using two methods, and the resulting compounds were analyzed using 1H NMR spectroscopy, IR spectrophotometry, gas chromatography-mass spectrometry, and elemental analysis to confirm their structures .
Molecular Structure Analysis of Allylic Triazolo-Triazinones
The molecular structures of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were elucidated using 2D-NMR and X-ray diffraction. These studies revealed extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to the stability of the molecular structure .
X-ray Structure of a Pyrimido-Benzothiazole Derivative
An X-ray analysis of the product from the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate revealed the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate. The study provided insights into the molecular and solid-state structure, including the dihedral angle between the carboxy group and the heterocyclic ring system .
Novel Thiazolidinone Acetate Derivatives as Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated for their inhibitory activity against aldose reductase. The compounds were characterized by spectroscopic techniques, and the most potent inhibitors were identified. Molecular modeling helped to understand the structure-selectivity relationships and binding modes of these inhibitors .
Structural Analysis of a Thiazolidinone Derivative
The molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate were determined using X-ray diffraction and NMR spectroscopy. The study discussed the formation of dimers, chains, and crystal packing, highlighting the intermolecular hydrogen bonds and pi-pi interactions .
Scientific Research Applications
Synthesis and Characterization
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate and related compounds have been synthesized and characterized in various studies, demonstrating their potential in scientific research applications. For instance, Ahmed et al. (2016) synthesized and characterized two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles using one pot three component strategy, confirming their structures with spectroscopic methods and X-ray diffraction analyses. These compounds were further evaluated for their cytotoxicity in brine shrimp assay, indicating their potential in biological studies (Ahmed et al., 2016).
Antiviral Activity
The antiviral activity of triazole derivatives has also been investigated, showcasing the relevance of such compounds in medicinal chemistry. Modzelewska-Banachiewicz and Kamińska (2001) examined the conditions of cyclization leading to the formation of triazole derivatives and their biological activity, including moderate virucidal activity and partial inhibition of virus absorption to susceptible cells (Modzelewska-Banachiewicz & Kamińska, 2001).
Corrosion Inhibition
Triazole derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. Elazhary et al. (2019) investigated the corrosion inhibition of mild steel in sulfuric acid solution by triazole derivatives, revealing their effectiveness and providing insights into their application in industrial corrosion prevention (Elazhary et al., 2019).
Ligand-Assisted Catalysis
The role of triazole derivatives in ligand-assisted catalysis has been explored, highlighting their utility in facilitating chemical reactions. Michaels and Zhu (2011) demonstrated how polytriazole ligands assist in copper(II) acetate-mediated azide-alkyne cycloaddition reactions, expanding the scope of such reactions to include nonchelating azides and providing valuable insights into the mechanistic aspects of these catalytic processes (Michaels & Zhu, 2011).
properties
IUPAC Name |
methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQCSZBQPRGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

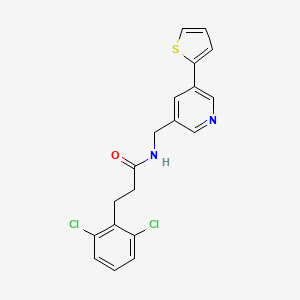
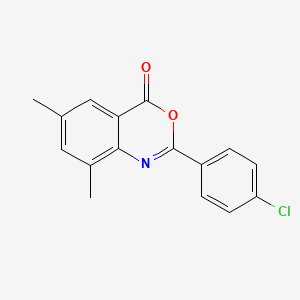
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

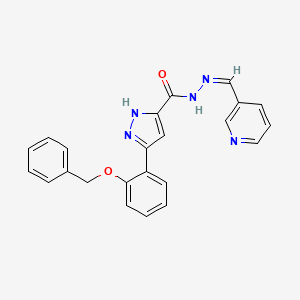
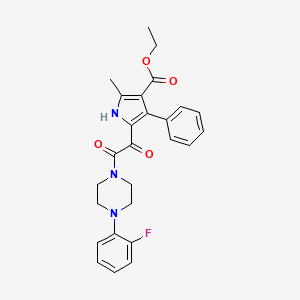
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)


